5-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine
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Overview
Description
5-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a methyl group attached to the pyrazole ring and a 3-methylcyclohexyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine typically involves the reaction of 3-methylcyclohexylamine with 5-methyl-1H-pyrazole-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the pyrazole ring into a pyrazoline ring, altering the compound’s chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the cyclohexyl ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) under controlled conditions.
Major Products:
Oxidation: Formation of 5-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-ol or 5-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-one.
Reduction: Formation of 5-methyl-1-(3-methylcyclohexyl)-1H-pyrazoline.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways involving pyrazole derivatives.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs targeting specific enzymes or receptors. Its structure can be modified to enhance its pharmacological properties.
Industry: In the industrial sector, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to changes in metabolic pathways or cellular processes, resulting in the desired biological effect.
Comparison with Similar Compounds
1-(3-methylcyclohexyl)-1H-pyrazol-3-amine: Lacks the methyl group on the pyrazole ring.
5-methyl-1-(cyclohexyl)-1H-pyrazol-3-amine: Lacks the methyl group on the cyclohexyl ring.
1-(3-methylcyclohexyl)-1H-pyrazol-5-amine: The position of the amino group is different.
Uniqueness: The presence of both the 5-methyl group on the pyrazole ring and the 3-methylcyclohexyl group attached to the nitrogen atom makes 5-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine unique. This specific arrangement of functional groups can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H19N3 |
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Molecular Weight |
193.29 g/mol |
IUPAC Name |
5-methyl-1-(3-methylcyclohexyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-8-4-3-5-10(6-8)14-9(2)7-11(12)13-14/h7-8,10H,3-6H2,1-2H3,(H2,12,13) |
InChI Key |
LELSMXBNJJZRBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)N2C(=CC(=N2)N)C |
Origin of Product |
United States |
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